molecular formula C18H17NO2 B3216492 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid CAS No. 1171934-74-9

3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid

Cat. No. B3216492
CAS RN: 1171934-74-9
M. Wt: 279.3
InChI Key: FCWUAMLIVAJRCN-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid , also known as 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol , is a chemical compound with the following molecular formula: C18H20N2O and a molecular weight of 280.37 g/mol . It belongs to the class of indole derivatives and has been investigated for its potential anti-inflammatory and analgesic properties.


Synthesis Analysis

The synthesis of this compound involves the Fisher indole synthesis reaction . Specifically, propiophenone reacts with appropriately substituted phenylhydrazine hydrochloride to form the indomethacin analogs. Subsequent insertion of the appropriate benzyl or benzoyl fragment completes the synthesis .

properties

IUPAC Name

3-(3-methyl-2-phenylindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-15-9-5-6-10-16(15)19(12-11-17(20)21)18(13)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWUAMLIVAJRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679265
Record name 3-(3-Methyl-2-phenyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid

CAS RN

1171934-74-9
Record name 3-(3-Methyl-2-phenyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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